"1-Ethyl-3-hydroxypyridinium bromide" CAS number 80866-84-8
"1-Ethyl-3-hydroxypyridinium bromide" CAS number 80866-84-8
An In-depth Technical Guide to 1-Ethyl-3-hydroxypyridinium bromide (CAS: 80866-84-8)
Authored by: Dr. Gemini, Senior Application Scientist
Foreword
This technical guide provides a comprehensive overview of 1-Ethyl-3-hydroxypyridinium bromide, a quaternary ammonium salt with emerging applications in energy storage and potential uses in catalysis and drug development. As a Senior Application Scientist, my objective is to present not just a compilation of data, but a cohesive narrative that elucidates the scientific principles underpinning the synthesis, characterization, and application of this compound. This document is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this molecule.
Introduction and Chemical Identity
1-Ethyl-3-hydroxypyridinium bromide, registered under CAS number 80866-84-8, is a pyridinium salt characterized by an ethyl group attached to the nitrogen atom of a 3-hydroxypyridine ring, with a bromide counter-ion.[1] Its structure combines the features of a quaternary ammonium salt and a functionalized aromatic heterocycle, rendering it properties of an ionic liquid. These structural motifs are indicative of its potential utility in diverse chemical applications, ranging from a component in electrochemical systems to a versatile building block in organic synthesis.
Physicochemical Properties
The physicochemical properties of 1-Ethyl-3-hydroxypyridinium bromide are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.
| Property | Value | Source(s) |
| CAS Number | 80866-84-8 | [1] |
| Molecular Formula | C₇H₁₀BrNO | [1] |
| Molecular Weight | 204.06 g/mol | [1] |
| Appearance | Tan crystalline solid/chunks | [1] |
| Melting Point | 104-108 °C | [1][2] |
| SMILES String | [Br-].CC[n+]1cccc(O)c1 | [1] |
| InChI Key | ZGQVRFVHWWFKRP-UHFFFAOYSA-N | [1] |
Synthesis of 1-Ethyl-3-hydroxypyridinium bromide
The most direct and industrially scalable synthesis of 1-Ethyl-3-hydroxypyridinium bromide is through the N-alkylation of 3-hydroxypyridine with an ethylating agent, typically ethyl bromide. This is a classic Menshutkin reaction, where the lone pair of electrons on the nitrogen atom of the pyridine ring attacks the electrophilic carbon of the ethyl bromide.
Reaction Scheme
Caption: Synthesis of 1-Ethyl-3-hydroxypyridinium bromide via N-alkylation.
Step-by-Step Experimental Protocol
This protocol is based on established procedures for the synthesis of similar pyridinium salts.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-hydroxypyridine (1.0 eq) in a suitable solvent such as acetonitrile or toluene.
-
Addition of Alkylating Agent: Add ethyl bromide (1.1 eq) to the solution. The slight excess of ethyl bromide ensures complete conversion of the starting material.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: After completion, cool the reaction mixture to room temperature. The product, being a salt, will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield the final product as a crystalline solid.
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Drying: Dry the purified product under vacuum to remove any residual solvent.
Spectroscopic and Analytical Characterization
Spectroscopic Data of Starting Material: 3-Hydroxypyridine
Understanding the spectral properties of the starting material is crucial for interpreting the data of the final product.
¹H NMR Data of 3-Hydroxypyridine (in DMSO-d₆) [1]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 9.91 | s | 1H | -OH |
| 8.36 | d | 1H | H-2 |
| 8.15 | d | 1H | H-6 |
| 7.32 | dd | 1H | H-4 |
| 7.26 | dd | 1H | H-5 |
¹³C NMR Data of 3-Hydroxypyridine [3]
| Chemical Shift (ppm) | Assignment |
| 157.0 | C-3 |
| 141.0 | C-2 |
| 138.0 | C-6 |
| 127.0 | C-4 |
| 124.0 | C-5 |
Key IR Absorptions of 3-Hydroxypyridine [4]
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 (broad) | O-H stretch |
| 3100-3000 | Aromatic C-H stretch |
| 1600-1450 | C=C and C=N stretching |
| 1300-1200 | C-O stretch |
Mass Spectrum of 3-Hydroxypyridine [4]
| m/z | Interpretation |
| 95 | [M]⁺ |
| 67 | [M-CO]⁺ |
Predicted Spectroscopic Data for 1-Ethyl-3-hydroxypyridinium bromide
The following are predicted data based on the known effects of N-ethylation on the pyridine ring.
Predicted ¹H NMR Data
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.5-8.8 | m | 2H | H-2, H-6 | Deshielding due to quaternization of nitrogen. |
| ~7.5-7.8 | m | 2H | H-4, H-5 | Less deshielding compared to ortho protons. |
| ~4.5 | q | 2H | -CH₂- | Methylene protons adjacent to the positive nitrogen. |
| ~1.5 | t | 3H | -CH₃ | Methyl protons of the ethyl group. |
| ~10.0 | s | 1H | -OH | Phenolic proton, potentially exchangeable. |
Predicted ¹³C NMR Data
| Predicted Chemical Shift (ppm) | Assignment | Rationale |
| ~158 | C-3 | Similar to 3-hydroxypyridine. |
| ~145-148 | C-2, C-6 | Deshielding due to quaternization. |
| ~130-135 | C-4, C-5 | Less affected by quaternization. |
| ~55-60 | -CH₂- | Methylene carbon adjacent to nitrogen. |
| ~15-20 | -CH₃ | Methyl carbon of the ethyl group. |
Predicted Key IR Absorptions
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 (broad) | O-H stretch |
| 3100-3000 | Aromatic C-H stretch |
| 2980-2850 | Aliphatic C-H stretch |
| 1620-1480 | Pyridinium ring C=C and C=N stretching |
| 1300-1200 | C-O stretch |
Predicted Mass Spectrum
The mass spectrum would show the molecular ion of the cation.
| m/z | Interpretation |
| 124 | [M-Br]⁺ (C₇H₁₀NO)⁺ |
Analytical Workflow: High-Performance Liquid Chromatography (HPLC)
A robust HPLC method is essential for purity determination and quantification. Given its ionic nature, a mixed-mode or ion-pair chromatography approach is suitable.
Caption: A typical HPLC workflow for the analysis of 1-Ethyl-3-hydroxypyridinium bromide.
4.3.1. Step-by-Step HPLC Protocol
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Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water with an ion-pairing agent such as trifluoroacetic acid (TFA) or an ammonium salt. A typical starting point could be a gradient of 20-80% acetonitrile in water with 0.1% TFA.
-
Standard Preparation: Accurately weigh and dissolve a known amount of 1-Ethyl-3-hydroxypyridinium bromide in the mobile phase to prepare a stock solution. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Dissolve the sample to be analyzed in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at a wavelength corresponding to the absorbance maximum of the pyridinium ring (e.g., ~270 nm).
-
-
Analysis: Inject the standards and samples. The concentration of the analyte in the samples can be determined from the calibration curve.
Key Applications
Bromine Sequestering Agent in Zinc-Bromine Flow Batteries
A significant application of 1-Ethyl-3-hydroxypyridinium bromide and related pyridinium salts is as a bromine complexing or sequestering agent in zinc-bromine flow batteries.
5.1.1. Mechanism of Action
During the charging cycle of a zinc-bromine battery, bromide ions are oxidized to elemental bromine (Br₂) at the cathode. Elemental bromine is volatile and corrosive, which can lead to self-discharge and degradation of battery components. 1-Ethyl-3-hydroxypyridinium bromide, being a quaternary ammonium salt, can complex with the generated bromine to form a stable, oily polybromide phase that is immiscible with the aqueous electrolyte. This effectively "traps" the bromine, preventing its migration to the anode and reducing its vapor pressure. During discharge, the complex releases the bromine back into the electrolyte for reduction to bromide ions.
Caption: Mechanism of bromine sequestration by 1-Ethyl-3-hydroxypyridinium bromide in a zinc-bromine flow battery.
Potential as a Catalyst in Organic Synthesis
Pyridinium-based ionic liquids are known to act as catalysts in a variety of organic reactions.[5][6] 1-Ethyl-3-hydroxypyridinium bromide could potentially function as:
-
A Phase-Transfer Catalyst: Its ionic nature allows it to transport anionic reagents between aqueous and organic phases, facilitating reactions.
-
A Lewis Acidic Catalyst: The pyridinium ring can act as a mild Lewis acid, activating electrophiles.
-
A Hydrogen Bond Donor: The hydroxyl group can participate in hydrogen bonding, potentially influencing the stereochemistry or rate of a reaction.
Potential in Drug Development
The use of ionic liquids as active pharmaceutical ingredients (APIs) or as drug delivery vehicles is a growing area of research.[7][8] Pyridinium salts, in particular, are found in a number of bioactive molecules. The formulation of a drug as a pyridinium salt can improve its solubility, stability, and bioavailability. While there is no specific research on 1-Ethyl-3-hydroxypyridinium bromide in this context, its properties as an ionic liquid suggest that it could be explored for such applications.
Safety and Handling
1-Ethyl-3-hydroxypyridinium bromide should be handled with appropriate safety precautions in a laboratory setting.
-
Hazards: It is known to cause skin and eye irritation.[1]
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
References
-
NIST. (n.d.). 1-Ethylpyridinium bromide. In NIST Chemistry WebBook. Retrieved from [Link]
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ResearchGate. (2020). 1H NMR Spectrum of ethyl bromide (C2H5Br). Retrieved from [Link]
- Schneider, O., et al. (2016). The influence of novel bromine sequestration agents on zinc/bromine flow battery performance. RSC Advances, 6(110), 110548-110556.
- Sashina, E. S., & Tret'yakov, S. I. (2012). Synthesis and properties of 1-alkyl-3-methylpyridinium halides. Russian Journal of General Chemistry, 82(12), 1994-1998.
- Hussain, A., et al. (2023). Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems. Molecules, 28(4), 1885.
- Szegi, P., et al. (2010). Pyridinium aldoxime analysis by HPLC: the method for studies on pharmacokinetics and stability. Analytical and Bioanalytical Chemistry, 397(2), 579-586.
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PubChem. (n.d.). 3-Hydroxypyridine. Retrieved from [Link]
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Helix Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
- Powers, D. C., & Ritter, T. (2014). N-Amino Pyridinium Salts in Organic Synthesis. Accounts of chemical research, 47(10), 3032–3042.
- Egorova, K. S., Gordeev, E. G., & Ananikov, V. P. (2017). Ionic Liquids in Drug Delivery. Chemical reviews, 117(10), 7132–7189.
- Sowmiah, S., et al. (2018). Pyridinium salts: from synthesis to reactivity and applications. Organic Chemistry Frontiers, 5(3), 453-495.
- Welton, T. (1999). Room-temperature ionic liquids. Solvents for synthesis and catalysis. Chemical reviews, 99(8), 2071-2084.
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The University of Liverpool Repository. (n.d.). REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES. Retrieved from [Link]
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